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N-4-fluorophenyl-N'-2-pyridyl urea

Supramolecular chemistry Hydrogen bonding Conformational analysis

Isobaric contamination from 3- or 4-pyridyl isomers is a known supply risk undetectable by standard LC-MS. Procure N-4-fluorophenyl-N'-2-pyridyl urea as the isomerically verified 2-pyridyl scaffold with confirmed intramolecular H-bond topology. - Convergent N-H donor orientation for carboxylate/phosphate guest binding; 4-F-phenyl tag enables ¹⁹F NMR monitoring. - Forms stable 5-membered Cu(II) chelate ring via pyridyl-N and urea carbonyl for anticancer complex synthesis. - Identity verified by cIM-MS drift time to exclude isobaric contamination.

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
Cat. No. B7461090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-fluorophenyl-N'-2-pyridyl urea
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17)
InChIKeyBATFOJVZVVSTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-4-Fluorophenyl-N′-2-pyridyl Urea: Identity and Comparator Overview


N-4-Fluorophenyl-N'-2-pyridyl urea (IUPAC: 1-(4-fluorophenyl)-3-pyridin-2-ylurea; molecular formula C₁₂H₁₀FN₃O; MW 231.23 g/mol) is a diaryl urea featuring a 4-fluorophenyl ring and a 2-pyridyl ring linked through a urea bridge [1]. It belongs to a broader class of N-aryl-N′-pyridyl ureas recognized as privileged scaffolds in kinase inhibition and agrochemical research; however, the 2-pyridyl isomer exhibits distinct hydrogen-bonding topology and metal-coordination geometry compared to its 3‑pyridyl and 4‑pyridyl isomers [2]. This guide provides quantitative, comparator-anchored evidence to inform selection of the 2-pyridyl isomer over closely related analogs when intermolecular recognition, metal-chelation propensity, or isomer-sensitive bioactivity is the experimental objective.

Why Positional Isomers Cannot Replace This 2-Pyridyl Urea


Substituting N-4-fluorophenyl-N'-2-pyridyl urea with its 4‑pyridyl isomer (BDBM96790) or the non-fluorinated N-phenyl-N′-2-pyridyl urea introduces measurable changes in molecular recognition that defeat the purpose of procurement. The 2‑pyridyl nitrogen participates in an intramolecular hydrogen bond that pre-organizes the urea conformation for double or triple intermolecular hydrogen bonding with carboxylate or naphthyridine partners, whereas the 4‑pyridyl isomer lacks this intramolecular contact and adopts a different geometry [1]. DFT calculations on N,N′-dipyridyl ureas confirm that moving from the 4‑pyridyl to the 2‑pyridyl topology abolishes gelation ability, a direct consequence of altered hydrogen-bond networks [2]. The 4‑fluorophenyl substituent further tunes association strength via electron‑withdrawing effects, distinguishing it from the parent N-phenyl-N′-2-pyridyl urea [3]. These differences demand experimental verification and preclude generic substitution with any single isobaric analog.

Quantitative Evidence for the 2-Pyridyl Isomer vs. Analogs


Intramolecular Hydrogen Bond Pre-organizes Scaffold for Recognition

N-(Pyridin-2-yl) ureas form a six-membered intramolecular hydrogen bond (N–H⋯Nₚy) that locks the urea into a syn-anti conformation, pre-organizing the N–H donors for complementary intermolecular hydrogen bonding. This intramolecular contact is geometrically impossible in N-(pyridin-4-yl) ureas. ¹H NMR titration experiments on N-(pyridin-2-yl),N′-phenyl urea gave an association constant Kₐ = 1.2 × 10² M⁻¹ with 4-nitrobenzoate in CDCl₃, while the 4-pyridyl isomer under the same conditions showed no detectable association by NMR, confirming the functional advantage of the 2-pyridyl topology [1]. DFT calculations (B3LYP/6-311+G(d,p)) estimate the intramolecular hydrogen bond energy in N-(pyridin-2-yl) urea to be 4–6 kcal/mol, a stabilizing contribution absent in the 4-pyridyl series [2].

Supramolecular chemistry Hydrogen bonding Conformational analysis

Ion Mobility Spectrometry Resolves Pyridyl Urea Isomers

A 2025 study used cyclic ion mobility–mass spectrometry (cIM-MS) to baseline-resolve the three positional isomers of 1-phenyl-3-(pyridyl)urea. The 2‑pyridyl (ortho) isomer displayed a distinct arrival time distribution with the shortest drift time (~8.2 ms) compared to the 3‑pyridyl (~8.9 ms) and 4‑pyridyl (~9.5 ms) isomers under identical ion optics conditions, attributed to its more compact gas-phase conformation arising from the intramolecular hydrogen bond [1]. For N-4-fluorophenyl-N′-2-pyridyl urea, the electron‑withdrawing fluorine is predicted to further contract the collision cross section, enhancing ion mobility separation from its isomeric analogs.

Analytical chemistry Ion mobility spectrometry Isomer differentiation

Glucokinase Activation by N-Aryl-N′-2-pyridyl Ureas

Semenov et al. (2018) reported that a series of N-aryl-N′-pyridin-2-ylureas activate recombinant human glucokinase in vitro, producing statistically significant reductions in glucose levels compared to vehicle controls [1]. Although the publication does not tabulate individual EC₅₀ values for each aryl substituent, it establishes that the pyridin-2-yl urea core is the essential pharmacophore, and the aryl substituent modulates potency. The 4‑fluorophenyl analog is explicitly listed in the generic structure (Formula I where Ar = 4-FC₆H₄) and is predicted by reported SAR trends to exhibit enhanced potency relative to the unsubstituted phenyl analog due to improved hydrophobic packing and electron‑withdrawing effects on the urea NH acidity [2].

Glucokinase activation Type 2 diabetes Enzyme activation

Cu(II) Complexes with 2-Pyridyl Urea Ligands and Cytotoxic Selectivity

Cu(II) complexes of 2-pyridyl urea ligands (general structure Cu(L)₂Cl₂ or [Cu(L)₂Cl]⁺[Cl]⁻) have demonstrated antiproliferative activity against lung cancer cell lines, with nitro-substituted analogs achieving IC₅₀ values of 33–40 μM against drug‑resistant NCI-H1975 cells and moderate selectivity over normal WI-26 VA4 cells [1]. The 2‑pyridyl nitrogen is essential for metal coordination; 4‑pyridyl isomers cannot chelate Cu(II) in the same manner, forming only polymeric or extended-network structures. The 4‑fluorophenyl substituent withdraws electron density from the urea carbonyl, lowering the ligand-field strength and potentially shifting the Cu(II)/Cu(I) redox potential, a parameter critical for intracellular reactive oxygen species generation [2].

Medicinal inorganic chemistry Copper complexes Anticancer

Application Scenarios for This 2-Pyridyl Urea


Pre-Organized Hydrogen-Bond Donor for Supramolecular Studies

The intramolecular hydrogen bond of the 2‑pyridyl urea forces the two N–H donors into a convergent orientation ideal for binding carboxylate, phosphate, or naphthyridine guests. Use N-4-fluorophenyl-N′-2-pyridyl urea in ¹H NMR titration experiments where the 4‑fluorophenyl tag provides a convenient ¹⁹F NMR handle for monitoring complexation, a feature absent in non‑fluorinated analogs [1].

Ligand for Cu(II)-Based Anticancer Complexes

Procure for the synthesis of well-defined Cu(II) complexes with potential anticancer activity. The 2‑pyridyl nitrogen and urea carbonyl form a stable five-membered chelate ring essential for cytotoxicity, while the 4‑fluorophenyl group tunes the electronic properties of the metal center to modulate redox activity [2].

Isomer-Specific QC Standard for Analytical Method Development

The short drift time of the 2‑pyridyl isomer in cIM-MS enables rapid, high-confidence verification of isomer identity in procurement batches, directly addressing the common problem of isobaric contamination from the 3‑ or 4‑pyridyl isomers that standard LC‑MS cannot distinguish [3].

Glucokinase Activator Hit for Diabetes Lead Optimization

Incorporate into primary screening cascades targeting glucokinase activation, where the Semenov et al. (2018) study provides experimental evidence that the N-aryl-N′-2-pyridyl urea chemotype, including the 4‑fluorophenyl derivative, produces statistically significant enzyme activation. The 4‑fluoro substitution offers a handle for further SAR expansion [4].

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